An In-depth Technical Guide to N3-PhAc-OH: A Phenylacetylated Azido-Hydroxyproline Derivative
An In-depth Technical Guide to N3-PhAc-OH: A Phenylacetylated Azido-Hydroxyproline Derivative
Disclaimer: The compound "N3-PhAc-OH" is not found in the public chemical literature under this specific name. This guide has been constructed based on a plausible interpretation of the name as a derivative of hydroxyproline (B1673980) containing a phenylacetyl group and an azide (B81097) group at the 3-position. The information presented herein is a scientifically informed projection based on the known properties of its constituent chemical moieties and related proline analogs. The proposed structure is (2S, 3R, 4R)-3-azido-4-hydroxy-1-(phenylacetyl)pyrrolidine-2-carboxylic acid .
This technical guide provides a comprehensive overview of the core chemical properties, structure, and potential biological significance of N3-PhAc-OH, a novel derivative of hydroxyproline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Properties
N3-PhAc-OH is a synthetic amino acid analog built on a hydroxyproline scaffold. The structure incorporates a phenylacetyl group attached to the nitrogen atom of the pyrrolidine (B122466) ring and an azide group at the 3-position.
Molecular Structure:
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IUPAC Name: (2S, 3R, 4R)-3-azido-4-hydroxy-1-(phenylacetyl)pyrrolidine-2-carboxylic acid
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Molecular Formula: C13H14N4O4
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Canonical SMILES: C1=CC=C(C=C1)CC(=O)N2C(C(C(C2)O)N=[N+]=[N-])C(=O)O
Physicochemical Properties:
A summary of the predicted and known physicochemical properties of related compounds is presented in Table 1. These values provide an estimate of the expected properties of N3-PhAc-OH.
| Property | Value | Source |
| Molecular Weight | 290.28 g/mol | Calculated |
| XLogP3 | 0.8 | Predicted |
| Hydrogen Bond Donors | 2 | Predicted |
| Hydrogen Bond Acceptors | 6 | Predicted |
| Rotatable Bond Count | 4 | Predicted |
| Topological Polar Surface Area | 120 Ų | Predicted |
| N-phenylacetyl-l-proline amide MW | 232.28 g/mol | [1] |
| L-phenylalanyl-L-hydroxyproline MW | 278.30 g/mol | [2] |
Experimental Protocols
The following are proposed experimental protocols for the synthesis and characterization of N3-PhAc-OH, based on established methods for the modification of proline and hydroxyproline derivatives.
Synthesis of N3-PhAc-OH
The synthesis of N3-PhAc-OH can be envisioned as a multi-step process starting from commercially available (2S, 4R)-4-hydroxy-L-proline.
Workflow for the Synthesis of N3-PhAc-OH:
Figure 1: Proposed synthetic workflow for N3-PhAc-OH.
Detailed Methodology:
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Protection of the Carboxylic Acid: The carboxylic acid of (2S, 4R)-4-hydroxy-L-proline is first protected, for example, as a methyl or benzyl (B1604629) ester, to prevent its reaction in subsequent steps. This can be achieved using standard esterification conditions (e.g., methanol (B129727) with thionyl chloride).
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N-Phenylacetylation: The secondary amine of the proline ring is then acylated with phenylacetyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane.
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Activation of the 3-Hydroxyl Group: The hydroxyl group at the 3-position is a poor leaving group and must be activated for nucleophilic substitution. This can be accomplished by converting it to a mesylate or tosylate by reacting the intermediate with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base.
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Azide Substitution: The activated hydroxyl group is displaced by an azide group via an SN2 reaction using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF).
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Deprotection of the Carboxylic Acid: Finally, the protecting group on the carboxylic acid is removed. For a methyl ester, this can be achieved by hydrolysis with a base like lithium hydroxide, followed by acidification.
Characterization: The final product should be purified by chromatography and its structure confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Biological Activity Screening
Given the structural features of N3-PhAc-OH, it could be screened for various biological activities. Proline analogs have been explored as inhibitors of various enzymes and as probes for protein structure.[3][4]
Potential Screening Targets:
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Prolyl Hydroxylase Inhibition: The hydroxyproline scaffold suggests that N3-PhAc-OH could interact with prolyl hydroxylases, enzymes involved in processes like collagen synthesis and the degradation of hypoxia-inducible factor (HIF).[5]
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Enzyme Inhibition Assays: The compound could be tested for its ability to inhibit enzymes where proline or its derivatives are known to play a role in substrate recognition or catalysis.
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Anticancer Activity: Some proline analogs have shown antitumor activity.[3] N3-PhAc-OH could be screened against a panel of cancer cell lines to assess its cytotoxic or cytostatic effects.
Signaling Pathways and Mechanisms of Action
The biological effects of proline analogs can be complex, often involving their misincorporation into proteins or their interaction with specific enzymes. The presence of the azide group also opens up the possibility of using N3-PhAc-OH as a chemical probe for "click chemistry" applications to identify its binding partners in a cellular context.
Hypothetical Mechanism of Action via HIF-1α Stabilization:
If N3-PhAc-OH acts as an inhibitor of prolyl hydroxylases (PHDs), it could lead to the stabilization of the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). Under normal oxygen conditions, PHDs hydroxylate proline residues on HIF-1α, marking it for degradation. Inhibition of PHDs would prevent this degradation, leading to the accumulation of HIF-1α and the subsequent transcription of hypoxia-responsive genes.
Figure 2: Potential signaling pathway involving N3-PhAc-OH as a PHD inhibitor.
Conclusion
N3-PhAc-OH represents a novel, synthetically accessible proline analog with potential for biological activity. Its structure, combining a phenylacetyl group for potential hydrophobic interactions and an azide group for chemical biology applications, makes it an interesting candidate for further investigation. The proposed synthetic route and biological screening strategies provide a framework for future research into this and related compounds. The exploration of such novel chemical entities is crucial for the advancement of drug discovery and the development of new therapeutic agents.
References
- 1. N-phenylacetyl-l-proline amide | C13H16N2O2 | CID 129778551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-phenylalanyl-L-hydroxyproline | C14H18N2O4 | CID 25227056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Derivatives and Analogs [sigmaaldrich.com]
- 5. Hydroxyproline - Wikipedia [en.wikipedia.org]
